

# Cross-reactivity of ZM226600 with other G-protein coupled receptors

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## Compound of Interest

Compound Name: ZM226600

Cat. No.: B122627

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## ZM226600: A Potent Potassium Channel Opener, Not a GPCR Ligand

Extensive investigation into the pharmacological profile of **ZM226600** reveals that it is a potent opener of the Kir6 (KATP) channels, a family of inwardly rectifying potassium channels sensitive to intracellular ATP levels. This finding corrects the initial premise that **ZM226600** acts on G-protein coupled receptors (GPCRs). Therefore, a direct comparison of its cross-reactivity with other GPCRs is not applicable.

**ZM226600**, with the chemical formula C<sub>16</sub>H<sub>14</sub>F<sub>3</sub>NO<sub>4</sub>S, is recognized for its ability to modulate the activity of ATP-sensitive potassium channels. These channels play crucial roles in various physiological processes, including the regulation of insulin secretion from pancreatic  $\beta$ -cells and the control of smooth muscle tone. The EC<sub>50</sub> value for **ZM226600** as an ATP-sensitive potassium channel opener has been reported to be 500 nM.<sup>[1]</sup>

Given that **ZM226600**'s primary molecular target is an ion channel and not a G-protein coupled receptor, the framework of assessing its cross-reactivity against a panel of GPCRs is not a relevant line of scientific inquiry. The experimental methodologies and signaling pathway analyses typically employed to characterize GPCR ligands would not be appropriate for elucidating the activity of this compound.

For researchers and drug development professionals, it is crucial to accurately identify the molecular target of a compound to guide further investigation and potential therapeutic

applications. In the case of **ZM226600**, future studies would logically focus on its selectivity and activity across different subtypes of potassium channels and its functional effects in tissues where KATP channels are prominently expressed, such as the pancreas, heart, and smooth muscle. For instance, studies have shown that **ZM226600** can inhibit spontaneous bladder activity, highlighting its potential effects on smooth muscle function.[1]

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## References

- 1. medchemexpress.com [medchemexpress.com]
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